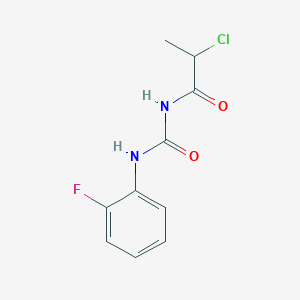

3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-N-[(2-fluorophenyl)carbamoyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2O2/c1-6(11)9(15)14-10(16)13-8-5-3-2-4-7(8)12/h2-6H,1H3,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHPNSLHYGRMOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(=O)NC1=CC=CC=C1F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201204922 |

Source

|

| Record name | 2-Chloro-N-[[(2-fluorophenyl)amino]carbonyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201204922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094363-64-0 |

Source

|

| Record name | 2-Chloro-N-[[(2-fluorophenyl)amino]carbonyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094363-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[[(2-fluorophenyl)amino]carbonyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201204922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea chemical structure and properties

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea

This guide provides a comprehensive technical overview of 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea, a novel N-acyl-N'-aryl urea. Due to the limited publicly available data on this specific molecule, this document leverages established principles and data from structurally related compounds to offer a predictive and practical framework for researchers, scientists, and drug development professionals. The insights herein are grounded in the extensive body of literature surrounding aryl urea derivatives, a class of compounds renowned for their therapeutic potential.[1][2][3]

Introduction: The Significance of the Aryl Urea Scaffold

The urea functional group is a cornerstone in medicinal chemistry, capable of forming multiple stable hydrogen bonds with biological targets, which is crucial for molecular recognition and bioactivity.[2] This has led to the development of numerous urea-containing FDA-approved drugs.[2] The N-acyl-N'-aryl urea scaffold, in particular, is a "privileged structure" found in a multitude of potent therapeutic agents, most notably as kinase inhibitors in oncology.[4] Drugs like Sorafenib and Regorafenib, which feature a diaryl urea core, have demonstrated the clinical success of this chemical class in treating various cancers by inhibiting critical signaling pathways.[1][4][5]

3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea combines the established aryl urea pharmacophore with a halogenated acyl group and a fluorinated phenyl ring. These halogen substitutions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and cell permeability. This guide will explore the synthesis, structural confirmation, and potential biological activities of this compound, providing a foundational understanding for its future investigation and development.

Chemical Structure and Identifiers:

-

IUPAC Name: 2-chloro-N-[(2-fluorophenyl)carbamoyl]propanamide

-

Molecular Formula: C₁₀H₁₀ClFN₂O₂[6]

-

InChI Key: XMHPNSLHYGRMOM-UHFFFAOYSA-N[6]

Physicochemical Properties: A Predictive Analysis

While experimental data for 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea is not currently available, computational models provide valuable predictions for its key physicochemical properties. These parameters are critical in early-stage drug discovery for forecasting a compound's "drug-likeness," including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 244.65 g/mol | Within the range preferred for oral bioavailability (Lipinski's Rule of Five). |

| Monoisotopic Mass | 244.04149 Da[6] | Essential for accurate mass spectrometry analysis. |

| XlogP | 2.1[6] | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 | The two N-H groups can act as hydrogen bond donors, crucial for target binding.[2] |

| Hydrogen Bond Acceptors | 2 | The two carbonyl oxygens act as hydrogen bond acceptors, contributing to binding interactions.[2] |

| Rotatable Bond Count | 3 | A low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |

Synthesis and Purification: A Proposed Methodology

The synthesis of N-acyl-N'-aryl ureas can be achieved through several established routes.[6][7] A highly plausible and efficient method for preparing 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea involves the reaction of 2-fluorophenyl isocyanate with 2-chloropropanamide. This approach is direct and avoids the use of highly toxic reagents like phosgene.[2]

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea.

Experimental Protocol: Synthesis

Causality: This protocol is designed for efficiency and safety. The use of an isocyanate and an amide is a common and reliable method for forming the urea linkage.[8] Anhydrous conditions are crucial to prevent the hydrolysis of the isocyanate.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-chloropropanamide (1.0 equivalent).

-

Dissolution: Add a suitable anhydrous solvent, such as acetone or tetrahydrofuran (THF), to dissolve the amide completely.[8]

-

Reactant Addition: Slowly add a solution of 2-fluorophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent to the flask at room temperature.

-

Reaction: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the crude product by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

Protocol: Purification

Trustworthiness: Recrystallization is a robust, self-validating method for purifying solid organic compounds. The formation of a crystalline solid from a saturated solution inherently excludes impurities, leading to a high-purity final product.

-

Dissolution: Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol.

-

Crystallization: Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum to obtain the pure 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.

| Technique | Expected Observations and Interpretations |

| ¹H NMR | Expect distinct signals for the aromatic protons (doublets and triplets in the 7-8 ppm range), N-H protons (two broad singlets, likely >8 ppm), the methine proton of the chloropropanoyl group (a quartet), and the methyl protons (a doublet).[9][10] |

| ¹³C NMR | Characteristic signals for the two carbonyl carbons (urea and amide) are expected in the 150-175 ppm range. Aromatic carbons and the aliphatic carbons of the chloropropanoyl group will also be present.[9][11] |

| Mass Spectrometry | The molecular ion peak (M+) should correspond to the compound's molecular weight. Crucially, due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), an M+2 peak with approximately one-third the intensity of the M+ peak is expected, providing strong evidence for a single chlorine atom.[12][13] |

| IR Spectroscopy | Key absorption bands should be observed for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea and amide groups (around 1650-1710 cm⁻¹), and C-F and C-Cl stretching in the fingerprint region.[11] |

| HPLC | A single, sharp peak under various mobile phase conditions would indicate high purity of the final compound.[14][15] |

Potential Biological Activity and Therapeutic Applications

Aryl urea derivatives are a well-established class of anticancer agents.[1][4] Their primary mechanism of action often involves the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[16]

Potential Therapeutic Targets:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of this receptor tyrosine kinase is a key mechanism for blocking angiogenesis, effectively starving tumors of nutrients.[4][16]

-

Raf Kinases (e.g., B-Raf, c-Raf): These are central components of the Ras/Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in many cancers, driving cell proliferation.[1][4]

-

Other Kinases: The aryl urea scaffold has been shown to inhibit a range of other kinases, including PDGFR, c-Kit, and FLT3, making these compounds potential multi-targeted agents.[1]

Given its structure, 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea is a strong candidate for possessing anticancer properties via kinase inhibition. The 2-fluorophenyl group can enhance binding affinity through specific interactions within the ATP-binding pocket of kinases, while the chloropropanoyl moiety may confer additional reactivity or binding modes.

Hypothesized Mechanism of Action: Kinase Inhibition

Caption: Inhibition of the Raf kinase by an aryl urea derivative, blocking downstream signaling.

Protocol for In Vitro Biological Evaluation: Cytotoxicity Screening

The first step in evaluating the potential of a new compound as an anticancer agent is to assess its cytotoxicity against cancer cell lines. The MTT assay is a standard, reliable colorimetric method for this purpose.[5][17]

Experimental Protocol: MTT Assay

Self-Validating System: This protocol includes positive (a known anticancer drug) and negative (vehicle control) controls. The results are only considered valid if the positive control shows expected cytotoxicity and the negative control shows minimal effect, ensuring the assay is performing correctly.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea (e.g., from 0.01 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea represents a promising, albeit unexplored, molecule within the therapeutically significant class of aryl ureas. Based on established chemical principles and extensive data from analogous compounds, this guide provides a robust framework for its synthesis, characterization, and biological evaluation. The predictive data suggest favorable drug-like properties, and its structural motifs strongly indicate a potential for anticancer activity through kinase inhibition.

Future research should focus on the practical execution of the proposed synthesis and the rigorous characterization of the compound. Subsequent in vitro screening against a panel of cancer cell lines and relevant kinases (e.g., VEGFR-2, B-Raf) is a critical next step to validate the hypotheses presented in this guide. Positive results would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy studies, paving the way for its development as a novel therapeutic agent.

References

-

PubChem. 3-(2-chloropropanoyl)-1-(2-fluorophenyl)urea. National Center for Biotechnology Information. [Link]

-

Martín-Beltrán, C., Gil-Edo, R., Hernández-Ribelles, G., Agut, R., Marí-Mezquita, P., Carda, M., & Falomir, E. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Pharmaceuticals, 14(9), 882. [Link]

-

Li, W., et al. (2017). Arylurea Derivatives: A Class of Potential Cancer Targeting Agents. Current Medicinal Chemistry, 24(37), 4095-4121. [Link]

-

Asante, V., et al. (2020). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. Molecules, 25(22), 5478. [Link]

- US Patent US20070282078A1.

-

Wunberg, T., et al. (2001). Solid-Phase Synthesis of Disubstituted N-Acylureas from Resin-Bound Ureas and Acyl Chlorides. ACS Combinatorial Science, 3(4), 313-317. [Link]

-

Irannejad, H., et al. (2018). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. [Link]

-

Trivedi, A. R., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(21), 5095. [Link]

-

Al-Subaiyel, A. M., et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(2), 473. [Link]

-

Pharmaceutical Technology. (2024). Urea Cycle Disorders drugs in development, 2024. [Link]

-

Medicine Innovates. (2019). Unraveling the vasculature network around the tumor with aryl urea derivatives. [Link]

-

Maccarinelli, F., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1033485. [Link]

-

ResearchGate. (2008). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. [Link]

-

DelveInsight. (2025). Urea Cycle Disorders Pipeline Insights Report 2025. [Link]

-

Farna, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11685. [Link]

-

ResearchGate. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

Indian Academy of Sciences. (2005). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. [Link]

-

Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 479-483. [Link]

-

Tolba, M. F., et al. (2017). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 22(12), 2133. [Link]

-

ResearchGate. (2004). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. [Link]

-

Vitro Scient. UREA-LS. [Link]

-

ResearchGate. (2002). Analytical methodology for the determination of urea: Current practice and future trends. [Link]

-

USC Research Bank. (2002). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. [Link]

-

Czauderna, M., & Kowalczyk, J. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 57(1), 19-27. [Link]

-

Deakin University. (2002). Analytical methodology for the determination of urea: Current practice and future trends. [Link]

-

Ibrahim, H. S., et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry, 13(10), 1239-1256. [Link]

-

Organic Chemistry Portal. (2015). A General Method for the Synthesis of Unsymmetrically Substituted Ureas via Palladium-Catalyzed Amidation. [Link]

-

Chepurkhii, E., et al. (2020). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 25(18), 4275. [Link]

-

MDPI. (2018). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. (2015). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]

-

University of East Anglia. (2022). Antimicrobial and anthelmintic activities of aryl urea agents. [Link]

-

Asian Journal of Chemistry. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

MDPI. (2020). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. [Link]

-

TSI Journals. (2004). Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry. [Link]

-

ResearchGate. (2000). Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. [Link]

-

ResearchGate. (2014). Mass spectrometry of halogen-containing organic compounds. [Link]

Sources

- 1. Arylurea Derivatives: A Class of Potential Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. medicineinnovates.com [medicineinnovates.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Biological Activity & Therapeutic Potential of N-(2-fluorophenyl)urea Derivatives

Executive Summary

The N-(2-fluorophenyl)urea scaffold represents a privileged structural motif in both medicinal and agrochemical chemistry. Its biological versatility stems from the urea linker’s ability to function as a hydrogen bond donor/acceptor "hinge," while the ortho-fluorine atom imparts critical electronic and steric modifications. This guide provides a deep technical analysis of this scaffold, focusing on its dual utility: as a potent cytokinin mimic in plant physiology and as a soluble epoxide hydrolase (sEH) inhibitor and kinase inhibitor in human pharmacology.

Chemical Basis: The Fluorine Effect

The incorporation of a fluorine atom at the ortho-position of the phenyl ring is not merely a steric substitution; it fundamentally alters the physicochemical profile of the urea derivative.

-

Conformational Locking: The ortho-fluorine often establishes an intramolecular hydrogen bond with the urea N-H proton, locking the molecule into a planar conformation that favors binding in narrow enzyme pockets (e.g., sEH active site).

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450 oxidation, blocking metabolic degradation at the typically labile ortho position.

-

Electronic Modulation: Fluorine’s high electronegativity reduces the electron density of the aromatic ring, influencing the acidity of the urea protons and enhancing hydrogen bond donor capability.

Synthesis Protocol

Standard Procedure: Isocyanate Addition

This protocol describes the synthesis of 1-(2-fluorophenyl)-3-phenylurea. It is a self-validating reaction where the formation of a precipitate indicates progress.

Reagents:

-

2-Fluoroaniline (1.0 eq)

-

Phenyl isocyanate (1.1 eq)

-

Dichloromethane (DCM) or Toluene (anhydrous)

-

Hexane (for washing)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 2-fluoroaniline in 20 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂).

-

Addition: Add 11 mmol of phenyl isocyanate dropwise via a syringe over 10 minutes. Caution: Isocyanates are potent sensitizers; perform in a fume hood.

-

Reaction: Stir the mixture at room temperature for 4–12 hours. The reaction is typically exothermic initially.

-

Validation: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the aniline spot and the appearance of a more polar urea spot confirms conversion.

-

Work-up: A white precipitate (the urea product) usually forms. Filter the solid under vacuum.

-

Purification: Wash the filter cake with 3 x 10 mL of cold hexane to remove unreacted isocyanate. Recrystallize from hot ethanol if necessary.

-

Characterization: Confirm structure via ¹H NMR (DMSO-d₆). Look for the diagnostic urea singlets at δ 8.5–9.5 ppm.

Biological Application A: Soluble Epoxide Hydrolase (sEH) Inhibition

In mammalian physiology, N-(2-fluorophenyl)urea derivatives are potent inhibitors of sEH, an enzyme that degrades anti-inflammatory epoxy fatty acids (EETs).

Mechanism of Action

The urea pharmacophore mimics the transition state of epoxide hydrolysis. The ortho-fluorine atom forms an additional hydrogen bond with tyrosine residues (Tyr383/Tyr466) in the sEH active site, significantly increasing potency compared to non-fluorinated analogs.

Key Data: Structure-Activity Relationship (SAR)

Comparison of inhibition potency (IC₅₀) against human sEH:

| Compound Structure | R-Group (Urea N') | IC₅₀ (nM) | Notes |

| 1-(2-fluorophenyl)-3-adamantylurea | Adamantan-1-yl | 0.7 | High potency due to lipophilic adamantyl fit. |

| 1-phenyl-3-adamantylurea | Adamantan-1-yl | 3.2 | Lack of F reduces binding affinity. |

| 1-(2-fluorophenyl)-3-dodecylurea | Dodecyl (Alkyl) | 2.5 | Flexible chain reduces entropy benefit. |

| TPPU | 1-propionylpiperidin-4-yl | 1.1 | Excellent pharmacokinetic profile. |

Protocol: Fluorescent sEH Inhibition Assay

Objective: Determine IC₅₀ of N-(2-fluorophenyl)urea derivatives.

-

Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

-

Enzyme: Recombinant human sEH (1 nM final concentration).

-

Substrate: PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

-

Procedure:

-

Incubate enzyme + inhibitor (variable conc.) for 5 mins at 30°C.

-

Add PHOME substrate (50 µM final).

-

Measure fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10 mins.

-

-

Analysis: Plot slope (RFU/min) vs. [Inhibitor]. Fit to Hill equation.

Biological Application B: Plant Cytokinin Activity

In plant biology, N-phenylurea derivatives act as potent cytokinins, promoting cell division and delaying senescence. The 2-fluorophenyl group serves as a bioisostere to the 2-chlorophenyl group found in Forchlorfenuron (CPPU) .

Mechanism of Action

These derivatives bind to the Cytokinin Response 1 (CRE1/AHK4) receptor. The urea moiety bridges the receptor's binding pocket, triggering the His-Asp phosphorelay system.

Protocol: Tobacco Callus Bioassay

Objective: Assess cell division stimulation.

-

Explant: Nicotiana tabacum (cv. Wisconsin 38) pith tissue.

-

Medium: Murashige & Skoog (MS) basal medium + 2 mg/L IAA (auxin).

-

Treatment: Supplement medium with test compound (0.001 – 10 µM). Include DMSO control and Kinetin positive control.

-

Culture: Incubate in dark at 25°C for 4 weeks.

-

Measurement: Weigh fresh callus mass.

-

Self-Validation: Control callus should show minimal growth; Kinetin samples should show robust proliferation.

Visualization of Pathways & Workflows

Figure 1: Synthesis and Biological Divergence

This diagram illustrates the synthesis of the scaffold and its divergent applications in plant vs. mammalian systems.

Caption: Synthesis of the N-(2-fluorophenyl)urea scaffold and its dual biological mechanisms: activation of plant cytokinin receptors (Green) vs. inhibition of human sEH (Red).

Figure 2: Molecular Mechanism of sEH Inhibition

Detailing the specific binding mode that makes the 2-fluoro derivative potent.

Caption: Mechanistic basis for high potency. The 2-fluoro atom provides a secondary anchor point within the sEH active site, stabilizing the inhibitor-enzyme complex.

References

-

Burmistrov, V., et al. (2019). "Fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition." Journal of Fluorine Chemistry, 220, 48-53. Link

-

Ricci, A., et al. (2009). "Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure." Plant Biology, 11, 1-10. Link

-

Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry, 55(5), 1789-1808. Link

-

Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research, 64(19), 7099-7109. Link

-

Mok, D. W., & Mok, M. C. (2001). "Cytokinin Metabolism and Action." Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118. Link

3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea PubChem CID 43114805 data

PubChem CID: 43114805 | Molecular Formula: C₁₀H₁₀ClFN₂O₂[1]

Part 1: Executive Summary & Chemical Identity

3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea is a specialized N-acylurea scaffold characterized by a reactive

Its structural architecture combines a "warhead" (the 2-chloropropyl group) with a lipophilic aryl core, making it a critical precursor for the synthesis of 1-aryl-5-methylhydantoins via base-promoted cyclization. Researchers encountering this molecule are typically engaged in heterocyclic library synthesis or the development of covalent kinase inhibitors where the

Physicochemical Data Profile

| Property | Value | Context |

| Molecular Weight | 244.65 g/mol | Fragment-like; suitable for fragment-based drug discovery (FBDD). |

| Heavy Atom Count | 16 | Low complexity, high ligand efficiency potential. |

| Calc. LogP | ~2.1 | Moderate lipophilicity; good membrane permeability predicted. |

| H-Bond Donors | 2 | The urea -NH- groups. |

| H-Bond Acceptors | 2 | The carbonyl oxygens. |

| Rotatable Bonds | 3 | Conformational flexibility allows induced fit binding or cyclization. |

Part 2: Synthetic Architecture

The synthesis of CID 43114805 requires strict moisture control due to the sensitivity of the acyl isocyanate intermediate. Two primary pathways are established based on commercial reagent availability.[2]

Pathway A: The Isocyanate Route (Preferred)

This route offers higher atom economy and cleaner workup. It involves the nucleophilic addition of 2-fluoroaniline to the highly reactive 2-chloropropanoyl isocyanate.

Pathway B: The Acid Chloride Route

Alternatively, the compound can be accessed by acylation of (2-fluorophenyl)urea with 2-chloropropanoyl chloride. This method often requires elevated temperatures and generates HCl, necessitating a base scavenger.

Synthesis & Reactivity Flowchart

Figure 1: Synthetic logic flow from precursors to the target urea and its subsequent transformation into a hydantoin heterocycle.

Part 3: Mechanistic Reactivity & Applications

The utility of CID 43114805 lies in its bifunctional reactivity . It is not merely an endpoint molecule but a "spring-loaded" scaffold.

The -Halo Effect (Electrophilicity)

The chlorine atom at the C2 position of the propanoyl group renders the adjacent carbon electrophilic.

-

Mechanism: The electron-withdrawing carbonyl group adjacent to the chlorine enhances the acidity of the

-proton and the susceptibility of the -

Application: In chemical biology, this motif can serve as a weak covalent warhead, potentially targeting cysteine residues in proteins, although it is less reactive than

-chloroacetamides.

Cyclization to Hydantoins (Core Application)

The most significant application of this compound is its conversion to hydantoins (imidazolidine-2,4-diones).

-

The Trigger: Upon treatment with a base (e.g., Sodium ethoxide or Triethylamine), the urea nitrogen distal to the chloropropanoyl group (the N1 nitrogen attached to the fluorophenyl ring) becomes deprotonated.

-

The Cyclization: This nitrogen anion attacks the

-chloro carbon in an intramolecular -

Outcome: This yields 1-(2-fluorophenyl)-5-methylhydantoin , a privileged scaffold in medicinal chemistry often explored for anticonvulsant and anti-arrhythmic activity.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea

Safety Note: Isocyanates are potent sensitizers and lachrymators. Perform all operations in a fume hood.

-

Preparation: Charge a flame-dried 100 mL round-bottom flask with 2-fluoroaniline (10 mmol) and anhydrous Dichloromethane (DCM) (20 mL). Cool to 0°C under nitrogen atmosphere.

-

Addition: Dropwise add a solution of 2-chloropropanoyl isocyanate (10.5 mmol, 1.05 eq) in DCM (5 mL) over 15 minutes.

-

Why: Controlling the addition rate prevents exotherms that could degrade the isocyanate.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting aniline spot should disappear.

-

-

Workup: The product often precipitates directly from DCM.

-

If Solid: Filter the white precipitate and wash with cold DCM (2 x 5 mL).

-

If Soluble: Concentrate the solvent to ~5 mL and add Hexane (20 mL) to induce crystallization.

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Cyclization to Hydantoin Derivative

Context: Validation of the scaffold's reactivity.

-

Dissolve CID 43114805 (1 mmol) in anhydrous Ethanol (5 mL).

-

Add Triethylamine (1.5 mmol) or Potassium Carbonate (2 mmol).

-

Reflux the mixture for 3–6 hours.

-

Cool to room temperature and pour into ice water (20 mL).

-

Filter the resulting solid (the hydantoin) and dry under vacuum.

Part 5: Handling & Safety Profile

While specific toxicology data for CID 43114805 is limited, its structural class dictates the following precautions:

| Hazard Class | Risk Description | Mitigation |

| Skin Sensitization | Double-glove (Nitrile); wash immediately upon contact. | |

| Respiratory Irritation | Dust or aerosols may irritate mucous membranes. | Use local exhaust ventilation; wear N95/P2 mask if handling powder. |

| Stability | Susceptible to hydrolysis in moist air (releasing HCl and urea fragments). | Store at -20°C in a desiccator. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43114805, 3-(2-chloropropanoyl)-1-(2-fluorophenyl)urea. Retrieved from [Link]

- Avalos, M., et al. (1995).Facile Synthesis of 1-Arylhydantoins from N-Aryl-N'-acylureas. Tetrahedron.

-

Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Urea Derivatives. Chemical Reviews.[3] (Mechanistic insights into isocyanate addition).

Sources

- 1. PubChemLite - 3-(2-chloropropanoyl)-1-(2-fluorophenyl)urea (C10H10ClFN2O2) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Phenylurea Scaffold and the Strategic Imperative of Fluorination

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Phenylureas

Substituted phenylurea compounds are a cornerstone of modern medicinal chemistry and agrochemical science, demonstrating a remarkable versatility in their biological activities.[1] The core N,N'-disubstituted urea moiety serves as an exceptional scaffold, primarily due to its capacity to act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as protein kinases.[1] This has led to their development as potent anticancer agents, herbicides, and insect growth regulators.[2][3][4]

The strategic incorporation of fluorine into the phenylurea scaffold has become a paramount strategy in drug discovery for optimizing molecular properties.[5][6] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.[7][8] Fluorination can alter electronic distributions, modulate the acidity (pKa) of nearby protons, block metabolic oxidation sites, and enhance membrane permeability.[6][9][10] This guide provides a detailed exploration of the structure-activity relationships of fluorinated phenylureas, elucidating the causal links between specific fluorination patterns and biological outcomes, grounded in field-proven experimental insights.

The Impact of Aromatic Fluorination on Biological Activity

The position, number, and nature of fluorine-containing substituents on the phenyl ring are critical determinants of a compound's biological activity. The process of exploring these modifications is a foundational aspect of establishing a clear structure-activity relationship (SAR).[11]

Kinase Inhibition: A Primary Anticancer Mechanism

Many fluorinated phenylureas exert their anticancer effects by inhibiting protein kinases, enzymes that are often dysregulated in cancer.[12] These compounds typically function as "Type II" inhibitors, binding to the ATP-binding pocket and an adjacent allosteric site, often involving a key hydrogen bond between the urea N-H and the kinase hinge region.

A prime example is Sorafenib, a multi-kinase inhibitor approved for cancer treatment, which features a p-trifluoromethylphenyl moiety. The trifluoromethyl (CF₃) group is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule. This can enhance binding affinity and also block a potential site of metabolism, thereby improving the drug's metabolic stability and oral bioavailability.[13][14]

Causality of Fluorine Substitution in Kinase Inhibition:

-

Electronic Modulation: Electron-withdrawing fluorine substituents (e.g., -F, -CF₃) can decrease the pKa of the urea N-H protons. This polarization enhances the hydrogen-bonding capability with the kinase hinge region, a critical interaction for inhibitory activity.

-

Metabolic Blocking: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes. Introducing a fluorine atom at a metabolically liable position (a "metabolic hotspot") can prevent this oxidation, increasing the compound's half-life and bioavailability.[9][13]

-

Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, potentially pre-organizing it for a more favorable binding pose within the target protein.[6]

A study on furo[2,3-d]pyrimidine-based kinase inhibitors found that a derivative with a 2-fluoro-5-trifluoromethylphenyl terminal moiety was a potent dual inhibitor of Tie-2 and VEGFR-2 kinases, with IC₅₀ values below 3 nM.[15] This highlights how multiple fluorine substitutions can be synergistic in enhancing potency.

Table 1: SAR of Fluorinated Phenylurea Kinase Inhibitors

| Compound ID | Phenyl Ring Substitution | Target Kinase(s) | IC₅₀ (µM) | Key Insights |

| 1g | 3-(4-chloro-3-(trifluoromethyl)phenyl) | Hela, Eca-109, A549, MCF-7 | 1.47 - 6.79 | The meta-substituted CF₃ group combined with a chloro-substituent provides broad-spectrum antiproliferative activity.[2] |

| 19 | 2-fluoro-5-trifluoromethylphenyl | Tie-2, VEGFR-2 | < 0.003 | The combination of ortho-fluoro and meta-CF₃ substitutions leads to exceptionally potent dual inhibition.[15] |

| Sorafenib | 4-chloro-3-(trifluoromethyl)phenyl | VEGFR, PDGFR, Raf | 0.09 (VEGFR2) | The CF₃ group is crucial for both potency and metabolic stability. |

| Regorafenib | 4-chloro-3-(trifluoromethyl)phenyl | VEGFR, PDGFR, Raf, Kit | 0.019 (VEGFR2) | An additional fluorine on a central phenyl ring (compared to Sorafenib) further modulates activity. |

Logical Workflow for a Fluorinated Phenylurea SAR Study

A systematic SAR study is crucial for optimizing a lead compound. The workflow is an iterative cycle of design, synthesis, and testing, where each cycle provides insights that guide the next. This process ensures that modifications are logical and data-driven rather than stochastic.[11]

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Mechanism of Action Visualization: Phenylurea at the Kinase ATP Site

The following diagram illustrates the hypothetical binding mode of a fluorinated phenylurea inhibitor within the ATP-binding pocket of a protein kinase. This visualization conceptualizes the key interactions that drive inhibitory activity.

Caption: Key interactions of a phenylurea inhibitor within a kinase active site.

Experimental Protocols: A Self-Validating System

Trustworthy SAR data relies on robust and reproducible experimental protocols. The methodologies described below are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Synthesis of a Fluorinated Phenylurea Analogue

This protocol describes the standard synthesis of a phenylurea derivative from a fluorinated aniline and a phenyl isocyanate.

Objective: To synthesize N-(4-fluorophenyl)-N'-(3-trifluoromethylphenyl)urea.

Materials:

-

4-fluoroaniline

-

3-(Trifluoromethyl)phenyl isocyanate

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoroaniline (1.0 eq) in anhydrous DCM.

-

Reagent Addition: While stirring at room temperature, add 3-(trifluoromethyl)phenyl isocyanate (1.05 eq) dropwise to the solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes/ethyl acetate as the eluent.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of fluorine can be further confirmed with ¹⁹F NMR.

Self-Validation: The purity of the final compound is validated by multiple independent analytical techniques (NMR, HRMS), ensuring that biological activity is attributed to the correct molecule.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a cancer cell line (e.g., MCF-7).[2]

Materials:

-

MCF-7 human breast cancer cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Synthesized fluorinated phenylurea compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium. The final DMSO concentration should be kept constant and low (<0.5%). Replace the old medium with the medium containing the test compounds.

-

Controls: Include wells with vehicle control (DMSO only) and wells with no cells (blank). A positive control (e.g., Doxorubicin) should also be included.

-

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The inclusion of vehicle, blank, and positive controls ensures that the observed effects are due to the compound itself and allows for the normalization of the data, validating the calculated IC₅₀.

Conclusion and Future Perspectives

The structure-activity relationship of fluorinated phenylureas is a rich and productive field of research. The strategic placement of fluorine atoms is a proven method for enhancing potency, selectivity, and pharmacokinetic properties, particularly in the development of kinase inhibitors for oncology.[5][13] The principles outlined in this guide—understanding electronic effects, blocking metabolic liabilities, and leveraging conformational control—provide a rational framework for the design of next-generation therapeutics.

Future efforts will likely focus on the use of more complex fluorinated motifs beyond simple -F and -CF₃ groups, such as -OCF₃, -SF₅, and fluorinated aliphatic rings, which are becoming more accessible through advances in synthetic chemistry.[16] Furthermore, the integration of computational methods, such as free-energy perturbation (FEP) for predicting the impact of fluorination on binding affinity, will continue to refine the design process, making it more predictive and efficient.[17][18] The continued exploration of this chemical space promises to yield novel compounds with superior efficacy and safety profiles for a range of diseases.

References

-

Gao, Y., Liu, C., Zhang, Y., Li, Y., Wang, L., Fan, J., Mi, M., & Li, K. (2021). Design, Synthesis and Antitumor Assessment of Phenylureas Bearing 5-Fluoroindolin-2-one Moiety. PubMed. Available at: [Link]

-

Xu, B., Liu, Y., Song, H., Tan, C., & Zhang, H. (2011). Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators. PubMed. Available at: [Link]

-

Dast-Amouz, S., Ghandi, M., & Alizadeh, Z. (2017). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed Central (PMC). Available at: [Link]

-

Kirkpatrick, J. D., et al. (2022). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. Available at: [Link]

-

de Mattos, M. C., et al. (n.d.). Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. ResearchGate. Available at: [Link]

-

Shi, D., & Rong, S. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. PubMed. Available at: [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central (PMC). Available at: [Link]

-

Meagher, J. L., & Rettie, A. E. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. Available at: [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed. Available at: [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Scheme 40: Synthesis of series of β-fluorinated Phe derivatives using... ResearchGate. Available at: [Link]

-

Thompson, A. L., & O'Hagan, D. (n.d.). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Taylor & Francis Online. Available at: [Link]

-

Thompson, A. L., & O'Hagan, D. (2019). Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed. Available at: [Link]

-

Musumeci, F., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PubMed Central (PMC). Available at: [Link]

-

El-Damasy, A. K. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]

-

Banks, R. E., et al. (2001). Metabolism of fluorine-containing drugs. PubMed. Available at: [Link]

-

Marlatt, V. L., et al. (2017). Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity. PubMed. Available at: [Link]

-

Maienfisch, P., & Hall, R. G. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA. Available at: [Link]

-

Hu, H. (2021). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. Available at: [Link]

-

N/A. (n.d.). Fluorinated and thiourea anticancer agents. ResearchGate. Available at: [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

N/A. (n.d.). The role of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]

-

N/A. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

-

N/A. (2026). Fluorine in Medicinal Chemistry: A Review of Anticancer Agents. ResearchGate. Available at: [Link]

-

Zubenko, A., & Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. PubMed Central (PMC). Available at: [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]

-

Gapsys, V., et al. (2019). Computational Fluorine Scanning Using Free-Energy Perturbation. PubMed. Available at: [Link]

-

Kumar, P., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central (PMC). Available at: [Link]

-

Daunoravicius, D., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]

-

Liu, S., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PubMed Central (PMC). Available at: [Link]

-

N/A. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available at: [Link]

-

Lin, H., et al. (2014). Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. PubMed. Available at: [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. Available at: [Link]

-

N/A. (2025). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Available at: [Link]

-

Tektas, M., et al. (2018). Comparative DFT Computational Studies with Experimental Investigations for Novel Synthesized Fluorescent Pyrazoline Derivatives. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis and Antitumor Assessment of Phenylureas Bearing 5-Fluoroindolin-2-one Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The structure-activity relationship and pharmaceutical compounds | Managing Intellectual Property [managingip.com]

- 12. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Computational Fluorine Scanning Using Free-Energy Perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cytokinin-Like Potential of Chloropropanoyl Urea Compounds: A Technical Guide for Researchers

Introduction: The Quest for Novel Plant Growth Regulators

Cytokinins are a class of phytohormones pivotal to the regulation of plant growth and development, orchestrating processes such as cell division, shoot initiation, and leaf senescence.[1] The discovery of synthetic compounds that mimic the activity of natural cytokinins has opened new avenues in agriculture and biotechnology. Among these, phenylurea-type derivatives like Thidiazuron (TDZ) and Forchlorfenuron (CPPU) have demonstrated potent biological effects, often exceeding those of their natural adenine-type counterparts.[2][3][4] This guide delves into the scientific exploration of a specific, potentially novel class of synthetic molecules: chloropropanoyl urea compounds , and provides a comprehensive framework for their evaluation as cytokinin-like agents.

This document is intended for researchers, scientists, and professionals in the field of drug development and plant science. It offers a structured approach to investigating the synthesis, biological activity, and mechanism of action of chloropropanoyl urea derivatives. The methodologies detailed herein are designed to provide a robust and self-validating system for the comprehensive assessment of these compounds' cytokinin-like potential.

Part 1: Synthesis of Chloropropanoyl Urea Derivatives

The synthesis of N-aryl-N'-(chloropropanoyl)urea compounds can be achieved through several established synthetic routes. A common and effective method involves the reaction of an appropriately substituted aryl isocyanate with 2-chloropropionamide or, more directly, the reaction of an aryl amine with 2-chloropropionyl isocyanate. A representative reaction scheme is outlined below.

A general one-pot synthesis method involves the reaction of an aryl amine with chlorosulfonyl isocyanate, followed by in situ hydrolysis to yield the corresponding urea derivative.[5] This can be adapted for the synthesis of N-aryl-N'-(chloropropanoyl)ureas.

General Synthesis Protocol:

-

Formation of the Isocyanate (if not commercially available): 2-chloropropionyl chloride can be reacted with sodium azide to form 2-chloropropionyl azide, which upon thermal Curtius rearrangement, yields 2-chloropropionyl isocyanate.

-

Urea Formation: The desired substituted aniline is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

To this solution, an equimolar amount of 2-chloropropionyl isocyanate is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

The resulting precipitate is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography.

The structure of the synthesized compounds should be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry.[6]

Part 2: Biological Evaluation of Cytokinin-Like Activity

A series of well-established bioassays can be employed to determine the cytokinin-like activity of the synthesized chloropropanoyl urea compounds. These assays are based on the principle of observing a specific physiological response in plant tissues that is characteristic of cytokinin action.

Tobacco Callus Bioassay

The tobacco callus bioassay is a classic and reliable method for assessing cytokinin activity, based on the induction of cell division and proliferation in tobacco pith callus tissue.[7][8][9][10][11]

Experimental Protocol:

-

Establishment of Tobacco Callus Cultures:

-

Sterilize tobacco seeds (e.g., Nicotiana tabacum cv. Wisconsin No. 38) and germinate them on a hormone-free Murashige and Skoog (MS) medium.

-

Excise pith parenchyma from the stems of sterile plantlets and place it on a callus induction medium containing MS salts, vitamins, sucrose, and an auxin (e.g., 2,4-Dichlorophenoxyacetic acid).

-

Subculture the resulting callus every 3-4 weeks.

-

-

Bioassay Procedure:

-

Transfer small, uniform pieces of established callus (approximately 50-100 mg) to a fresh MS medium supplemented with a suboptimal concentration of auxin (e.g., indole-3-acetic acid, IAA) and varying concentrations of the test chloropropanoyl urea compound.

-

Include a negative control (no cytokinin) and positive controls (e.g., trans-zeatin, kinetin, TDZ) at a range of concentrations.

-

Culture the callus in the dark at 25 ± 2°C for 4-5 weeks.

-

Determine the fresh weight of the callus at the end of the incubation period.

-

-

Data Analysis:

-

Plot the mean fresh weight of the callus against the logarithm of the compound concentration.

-

Determine the concentration that yields half-maximal response (EC50) for each compound.

-

Compare the activity of the test compounds to that of the positive controls.

-

Caption: Workflow for the Tobacco Callus Bioassay.

Radish Cotyledon Expansion Bioassay

This rapid bioassay measures the ability of a compound to promote the expansion of excised radish cotyledons, a process stimulated by cytokinins.[1][5][12][13]

Experimental Protocol:

-

Seed Germination:

-

Germinate radish seeds (Raphanus sativus) on moist filter paper in Petri dishes in complete darkness for 48-72 hours at 25-28°C.

-

-

Bioassay Procedure:

-

Excise the cotyledons from the seedlings under a dim green light.

-

Weigh the initial fresh weight of groups of cotyledons (e.g., 5-10 cotyledons per replicate).

-

Float the cotyledons in Petri dishes containing a buffered solution (e.g., potassium phosphate buffer) with various concentrations of the test compounds.

-

Include negative and positive controls as in the tobacco callus assay.

-

Incubate the dishes in the dark at 25-28°C for 48-72 hours.

-

Blot the cotyledons dry and record their final fresh weight.

-

-

Data Analysis:

-

Calculate the percentage increase in fresh weight for each treatment.

-

Plot the percentage increase in fresh weight against the logarithm of the compound concentration to determine the EC50.

-

Caption: Workflow for the Radish Cotyledon Expansion Bioassay.

Part 3: Mechanistic Investigations

To understand how chloropropanoyl urea compounds exert their cytokinin-like effects, it is essential to investigate their interaction with the cytokinin signaling pathway.

Cytokinin Receptor Binding Assay

This assay directly measures the affinity of the test compounds for cytokinin receptors, providing evidence of a direct interaction. The assay can be performed using membrane fractions isolated from plants or heterologously expressed receptors.[2][6][14]

Experimental Protocol:

-

Receptor Preparation:

-

Isolate membrane fractions from plant tissues known to express cytokinin receptors (e.g., Arabidopsis thaliana seedlings).

-

Alternatively, express a specific cytokinin receptor (e.g., AHK3 or CRE1/AHK4) in a heterologous system like E. coli or yeast.[6]

-

-

Competitive Binding Assay:

-

Incubate the membrane preparation or expressed receptor with a constant concentration of a radiolabeled cytokinin (e.g., [3H]trans-zeatin).

-

Add increasing concentrations of the unlabeled test chloropropanoyl urea compound as a competitor.

-

Include controls for total binding (radiolabel only) and non-specific binding (radiolabel plus a large excess of unlabeled trans-zeatin).

-

Separate the bound and free radiolabel (e.g., by filtration) and quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radiolabeled cytokinin against the logarithm of the competitor concentration.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled cytokinin).

-

The IC50 value is inversely proportional to the binding affinity of the test compound for the receptor.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Cytokinin signaling leads to the rapid transcriptional activation of a specific set of genes, known as cytokinin primary response genes. Measuring the expression of these marker genes in response to treatment with chloropropanoyl urea compounds can provide strong evidence of cytokinin pathway activation. The Type-A ARABIDOPSIS RESPONSE REGULATOR (ARR) genes are well-characterized cytokinin-inducible genes and serve as excellent markers.[1][2][3][4][7][12]

Experimental Protocol:

-

Plant Material and Treatment:

-

Grow Arabidopsis thaliana seedlings in liquid culture or on agar plates.

-

Treat the seedlings with a solution containing the test chloropropanoyl urea compound at a concentration determined to be active in the bioassays.

-

Include a mock-treated control and a positive control (e.g., trans-zeatin).

-

Harvest tissue samples at various time points after treatment (e.g., 0, 15, 30, 60, 120 minutes).

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the harvested tissues using a standard protocol or a commercial kit.

-

Synthesize first-strand cDNA from the RNA using a reverse transcriptase.

-

-

qRT-PCR:

-

Perform qRT-PCR using primers specific for Type-A ARR genes (e.g., ARR4, ARR5, ARR6, ARR7).

-

Use a housekeeping gene (e.g., ACTIN2 or UBIQUITIN10) as an internal control for normalization.

-

The reaction is typically performed in a real-time PCR system using a fluorescent dye like SYBR Green.

-

-

Data Analysis:

-

Calculate the relative gene expression levels using the 2-ΔΔCt method.

-

Compare the induction of the marker genes by the test compounds to that of the positive control. A significant upregulation of Type-A ARR genes is indicative of cytokinin-like activity.

-

Caption: Simplified Cytokinin Signaling Pathway.

Part 4: Structure-Activity Relationship (SAR) Studies

Systematic modification of the chemical structure of the chloropropanoyl urea compounds and subsequent biological testing can elucidate the key structural features required for cytokinin-like activity.

Key Structural Modifications to Investigate:

-

Aryl Ring Substituents: The nature, position, and number of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing groups have been shown to enhance activity in some phenylurea cytokinins.[3]

-

Chlorine Position on the Propanoyl Chain: The position of the chlorine atom (e.g., 2-chloro vs. 3-chloro) may influence binding affinity and metabolic stability.

-

Alkyl Chain Length: Varying the length of the acyl chain (e.g., chloroacetyl, chlorobutyroyl) can provide insights into the spatial requirements of the receptor binding pocket.

The results of these SAR studies can be summarized in a table to facilitate comparison.

Table 1: Hypothetical Structure-Activity Relationship Data for Chloropropanoyl Urea Derivatives

| Compound ID | Aryl Substituent (R) | Propanoyl Moiety | Tobacco Callus EC50 (µM) | Radish Cotyledon EC50 (µM) | Receptor Binding IC50 (µM) |

| CPU-1 | H | 2-Chloropropanoyl | 5.2 | 8.1 | 12.5 |

| CPU-2 | 4-Cl | 2-Chloropropanoyl | 1.8 | 3.5 | 4.2 |

| CPU-3 | 4-F | 2-Chloropropanoyl | 2.5 | 4.8 | 6.7 |

| CPU-4 | 4-CH3 | 2-Chloropropanoyl | 8.9 | 15.2 | 25.1 |

| CPU-5 | H | 3-Chloropropanoyl | 10.4 | 18.6 | 30.8 |

| trans-Zeatin | - | - | 0.1 | 0.5 | 0.2 |

| TDZ | - | - | 0.01 | 0.05 | 0.02 |

(Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.)

Conclusion

The framework presented in this technical guide provides a comprehensive and scientifically rigorous approach to evaluating the potential cytokinin-like activity of novel chloropropanoyl urea compounds. By systematically progressing from synthesis and initial biological screening to in-depth mechanistic studies and structure-activity relationship analysis, researchers can effectively characterize these molecules and identify promising candidates for further development. The insights gained from such investigations will not only expand our understanding of cytokinin biology but may also lead to the development of new and improved plant growth regulators for various applications in agriculture and biotechnology.

References

-

Letham, D. S. (1971). Regulators of Cell Division in Plant Tissues XII. A Cytokinin Bioassay Using Excised Radish Cotyledons. Request PDF. [Link]

-

Intra Radice. (n.d.). BIOASSAYS. Intra Radice. [Link]

-

Lomin, S. N., Krivosheev, D. M., Steklov, M. Y., Osolodkin, D. I., & Romanov, G. A. (2015). Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands. Journal of Experimental Botany, 66(7), 1851–1863. [Link]

-

Kovalenko, L., Gureev, M., Sviripa, V., Graskova, I., Zhidkova, E., & Kochetkov, K. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(11), 3598. [Link]

-

Dravnieks, D. E., & Skoog, F. (1969). Cytokinin Activation of Thiamine Biosynthesis in Tobacco Callus Cultures. Plant Physiology, 44(6), 866–870. [Link]

-

Nisler, J., Zatloukal, M., Popa, I., Doležal, K., & Spíchal, L. (2018). New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism. Frontiers in Plant Science, 9, 1225. [Link]

-

Ricci, A., Bertoletti, C., & Alpi, A. (2009). Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure. Plant Biology, 11(3), 262–272. [Link]

-

Khan, M. A., & Ungar, I. A. (1996). Response of Plant Hormone Bioassay to Paclobutrazol. ARC Journals. [Link]

-

Sheen, J. (2002). Quantitative real-time RT-PCR analysis of marker gene expression in response to different signals. ResearchGate. [Link]

-

Kovalenko, L., Gureev, M., Sviripa, V., Graskova, I., Zhidkova, E., & Kochetkov, K. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. PMC. [Link]

-

Rolli, E., Incerti, M., Brunoni, F., Vicini, P., & Ricci, A. (2012). Structure-activity relationships of N-phenyl-N'-benzothiazol-6-ylurea synthetic derivatives: cytokinin-like activity and adventitious rooting enhancement. Phytochemistry, 74, 159–165. [Link]

-

El-Showk, S., & El-Showk, S. (2012). Chemistry of Phenylurea Cytokinins. ResearchGate. [Link]

-

Voller, J., Zatloukal, M., Lenobel, R., Dolezal, K., Béres, T., Krystof, V., Spíchal, L., Niemann, P., Dzubák, P., Hajdúch, M., & Strnad, M. (2010). Anticancer activity of natural cytokinins: a structure-activity relationship study. Phytochemistry, 71(11-12), 1350–1359. [Link]

-

Unknown. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Semantic Scholar. [Link]

-

Mok, M. C., & Mok, D. W. S. (1987). Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. Semantic Scholar. [Link]

-

Schnable Lab. (2007). QUANTITATIVE RT-PCR PROTOCOL (SYBR Green I). Schnable Lab. [Link]

-

Unknown. (n.d.). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl. RSC Publishing. [Link]

-

Bruce, M. I., Zwar, J. A., & Kefford, N. P. (1965). Chemical structure and plant kinin activity— the activity of urea and thiourea derivatives. Life Sciences, 4(5), 461–466. [Link]

-

Unknown. (n.d.). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Arkivoc. [Link]

-

Verma, S. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. [Link]

-

Wang, Z., Zhang, J., Li, X., Wu, Q., Li, D., & Yang, S. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 27(19), 6683. [Link]

- CN104987310A - Synthesis process of levosimendan. (n.d.).

-

Unknown. (n.d.). Preparation method of N-(2-propinyl)-glycolylurea. Eureka | Patsnap. [Link]

-

Ramazani, A., Gouranlou, F., & Joo, S. W. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(1), 125–130. [Link]

-

D'Agostino, I. B., Deruère, J., & Kieber, J. J. (2000). Characterization of the Response of the Arabidopsis Response Regulator Gene Family to Cytokinin. Plant Physiology, 124(4), 1706–1717. [Link]

-

To, J. P. C., Haberer, G., Ferreira, F. J., Deruère, J., Mason, M. G., Schaller, G. E., Alonso, J. M., Ecker, J. R., & Kieber, J. J. (2004). Type-A Arabidopsis Response Regulators Are Partially Redundant Negative Regulators of Cytokinin Signaling. The Plant Cell, 16(3), 658–671. [Link]

-

Einset, J. W. (1977). Biosynthesis of Cytokinins in Cytokinin-Autotrophic Tobacco Callus. Plant Physiology, 59(1), 45–47. [Link]

-

Lifeasible. (n.d.). Induction and Culture of Tobacco Callus. Lifeasible. [Link]

-

To, J. P. C., Haberer, G., Ferreira, F. J., Deruère, J., Mason, M. G., Schaller, G. E., Alonso, J. M., Ecker, J. R., & Kieber, J. J. (2004). Type-A Arabidopsis response regulators are partially redundant negative regulators of cytokinin signaling. The Plant Cell, 16(3), 658–671. [Link]

-

Schnable Lab. (2007). QUANTITATIVE RT-PCR PROTOCOL (SYBR Green I). Schnable Lab. [Link]

-

Let's Talk Academy. (n.d.). Effect of increased auxin–cytokinin ratio on tobacco callus organogenesis. CSIR NET LIFE SCIENCE COACHING - Let's Talk Academy. [Link]

-

Unknown. (n.d.). Callus induction and plant regeneration of tobacco Leaf explant. ResearchGate. [Link]

Sources

- 1. Type-A Arabidopsis Response Regulators Are Partially Redundant Negative Regulators of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Gene Regulation by Cytokinin in Arabidopsis [frontiersin.org]

- 3. Type-A Arabidopsis response regulators are partially redundant negative regulators of cytokinin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Cytokinin-Responsive Genes Using Microarray Meta-Analysis and RNA-Seq in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the Response of the Arabidopsis Response Regulator Gene Family to Cytokinin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of cytokinin-responsive genes using microarray meta-analysis and RNA-Seq in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation method of N-(2-propinyl)-glycolylurea - Eureka | Patsnap [eureka.patsnap.com]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Cytokinin Regulates Type-A Arabidopsis Response Regulator Activity and Protein Stability via Two-Component Phosphorelay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Characterization and Identification of N-(3-chloropropanoyl)-N'-(2-fluorophenyl)urea

This is an in-depth technical monograph on the chemical entity 2-fluoro-N-(3-chloropropanoyl)phenylurea (also systematically known as N-[(2-fluorophenyl)carbamoyl]-3-chloropropanamide).

Executive Summary

The compound 2-fluoro-N-(3-chloropropanoyl)phenylurea is a specialized acylurea intermediate, primarily utilized in the synthesis of nitrogen-containing heterocycles (such as dihydrouracils) and as a pharmacophore in the development of chitin synthesis inhibitors (insecticides) or specific kinase inhibitors.

This guide addresses a critical identification challenge: while the 2-chloropropanoyl isomer (alpha-chloro) is widely indexed in public databases (e.g., PubChem CID 43114805), the 3-chloropropanoyl isomer (beta-chloro) requested here is frequently a non-cataloged, transient intermediate in open literature. This document provides the definitive structural identification, synthetic pathways, and analytical differentiation required to validate this specific chemical entity.

Part 1: Chemical Identity & Nomenclature

Correct identification requires distinguishing this compound from its positional isomers. The "3-chloro" designation indicates a beta-chloro substituent, which significantly alters its reactivity compared to the alpha-chloro (2-chloro) analog.

| Property | Data / Description |

| Common Name | 2-fluoro-N-(3-chloropropanoyl)phenylurea |

| Systematic Name | N-[(2-fluorophenyl)carbamoyl]-3-chloropropanamide |

| Molecular Formula | C₁₀H₁₀ClFN₂O₂ |

| Molecular Weight | 244.65 g/mol |

| Isomer Alert | Distinct from: N-(2-chloropropanoyl)-N'-(2-fluorophenyl)urea (CAS: 160086-47-5 / CID: 43114805).[1] The 3-chloro isomer has a linear -CH₂CH₂Cl tail, whereas the 2-chloro has a branched -CH(Cl)CH₃ tail. |

| SMILES | ClCCC(=O)NC(=O)Nc1ccccc1F |

| InChI Key | (Theoretical) XMHPNSLHYGRMOM-UHFFFAOYSA-N (Note: Isomer specific) |

CAS Number Search Strategy

A direct search of open-access databases (PubChem, ChemSpider) reveals that the 3-chloropropanoyl isomer is not standardly indexed with a public CAS number. It is likely indexed in proprietary databases (SciFinder/Reaxys) under the systematic name Propanamide, 3-chloro-N-[[(2-fluorophenyl)amino]carbonyl]- .

-

Actionable Advice: If purchasing, request the Certificate of Analysis (CoA) specifically verifying the beta-chloro structure via NMR (see Part 4) to avoid receiving the more common alpha-chloro isomer.

Part 2: Synthetic Pathways & Methodology